N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c24-18-4-6-19(7-5-18)26-9-11-27(12-10-26)20(15-25-33(28,29)23-2-1-13-32-23)17-3-8-21-22(14-17)31-16-30-21/h1-8,13-14,20,25H,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGIWUFDXKYCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its diverse biological activities.
- A piperazine ring, which is often associated with neuroactive compounds.
- A thiophene sulfonamide group that may enhance its biological interactions.
1. Anticancer Activity
Research has indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity and potential for tumor suppression in vivo .
2. Antimicrobial Activity
The antibacterial activity of compounds containing the benzodioxole structure has been well-documented. For example, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antimicrobial potency .
3. Antiparasitic Effects
Some studies have explored the antiparasitic potential of benzodioxole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro tests revealed that certain derivatives exhibited dose-dependent growth inhibition of epimastigote forms, with significant reductions observed at concentrations as low as 25 μg/mL .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of key proteins involved in cell survival and death.
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide have been shown to induce apoptosis in cancer cell lines. A study demonstrated that certain thiophene derivatives effectively suppressed tumor growth in mice models, highlighting their potential as anticancer agents .
1.2 Anti-inflammatory Properties
Thiophene-based compounds have also been investigated for their anti-inflammatory effects. The sulfonamide group in the structure may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
1.3 Neurological Applications
The piperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .
Pharmacological Applications
2.1 Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects .
2.2 Selective Receptor Modulation
The compound's ability to selectively bind to certain receptors could be harnessed for therapeutic purposes. For example, research into cannabinoid receptor agonists has revealed that modifications in similar compounds can lead to selective activation of the CB2 receptor, which is involved in immune response modulation .
Materials Science
3.1 Conductive Polymers
The incorporation of thiophene into polymer matrices has led to the development of conductive materials. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene derivatives can enhance the conductivity and stability of these materials .
3.2 Electrochromic Devices
Compounds like this compound are being explored for their electrochromic properties, which allow them to change color upon electrical stimulation. This property is valuable for applications in smart windows and display technologies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxole-Containing Analogues
- Compound 31 (): (4R,5R)-5-Amino-1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-4-(2,4,5-trifluorophenyl)piperidin-2-one Shares the benzodioxole group but replaces the fluorophenylpiperazine with a trifluorophenyl-piperidinone scaffold.
- Compound 36 () : 4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)benzoic acid
Piperazine Derivatives
- Ziprasidone () : A benzisothiazolyl-piperazine antipsychotic.
- Compound 2.3 () : 9-(Benzo[d][1,3]dioxol-5-yl)-4-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethoxy)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Sulfonamide Analogues
- Sulfentrazone () : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide
- Compound 10–15 (): S-Alkylated 1,2,4-triazoles with phenyl/4-fluorophenyl sulfonyl groups Exhibit thione tautomerism (C=S absorption at 1247–1255 cm⁻¹) and lack the thiophene tail.
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Research Implications
The target compound’s unique combination of benzodioxole, fluorophenylpiperazine, and thiophene sulfonamide distinguishes it from analogues. The benzodioxole likely improves bioavailability, while the fluorophenylpiperazine suggests CNS activity, akin to Ziprasidone . Further studies should explore its pharmacokinetics and specific receptor affinities.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound contains three critical motifs:
- Benzo[d][1,3]dioxol-5-yl : Enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .
- 4-(4-Fluorophenyl)piperazine : A common pharmacophore in CNS-targeting agents, suggesting interactions with serotonin or dopamine receptors .
- Thiophene-2-sulfonamide : Imparts acidity and hydrogen-bonding capacity, which may influence enzyme inhibition (e.g., carbonic anhydrase) . Methodological Insight: Use NMR and X-ray crystallography to confirm spatial arrangements of these groups, as misalignment can drastically alter activity .
Q. What synthetic strategies are recommended for this compound, and how can purity be ensured?
A multi-step approach is typical:
- Step 1 : Couple benzo[d][1,3]dioxol-5-amine with a bromoethyl intermediate via nucleophilic substitution (using DMF as solvent and triethylamine as base) .
- Step 2 : Introduce the piperazine moiety through Buchwald-Hartwig amination, optimized with palladium catalysts .
- Step 3 : Sulfonylation of the thiophene ring under anhydrous conditions . Quality Control: Monitor reactions with TLC/HPLC and purify intermediates via column chromatography. Final purity (>95%) can be confirmed via LC-MS and elemental analysis .
Q. How should preliminary biological screening be designed to evaluate its therapeutic potential?
- Target Selection : Prioritize receptors/enzymes associated with structural analogs (e.g., 5-HT1A for piperazine derivatives) .
- Assays : Use radioligand binding assays for receptor affinity and enzymatic assays (e.g., fluorescence-based) for inhibition studies.
- Cell Models : Test cytotoxicity in cancer lines (e.g., MCF-7) and neuroprotective effects in oxidative stress models (e.g., SH-SY5Y cells) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?
- Optimization Parameters :
- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce thiophene ring sulfonation .
- Catalysts : Use Pd(OAc)₂/Xantphos for efficient piperazine coupling, reducing dimerization .
- Byproduct Mitigation : Introduce protecting groups (e.g., Boc on the piperazine nitrogen) during intermediate steps .
- Scale-Up : Transition from batch to flow chemistry for exothermic reactions, improving heat dissipation and yield consistency .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Case Example : If the compound shows high receptor affinity in vitro but low efficacy in vivo:
- Pharmacokinetics : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsome assays) .
- Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to track bioavailability in target organs .
- Assay Variability : Validate cell-based models with orthogonal methods (e.g., patch-clamp electrophysiology for ion channel targets) .
Q. What computational methods are suitable for predicting and optimizing its molecular interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with serotonin receptors (PDB: 7E2Z) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- SAR Analysis : Modify substituents (e.g., fluorophenyl → chlorophenyl) and calculate binding free energies (MM/PBSA) to guide optimization .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthesis Step | Key Reagents | Purity Check Method |
|---|---|---|---|
| Bromoethyl-benzo[d][1,3]dioxole | Step 1 | K₂CO₃, DMF, 80°C | HPLC (Rt = 4.2 min) |
| Piperazine-coupled intermediate | Step 2 | Pd(OAc)₂, Xantphos | ¹H NMR (δ 3.2 ppm, piperazine protons) |
| Sulfonylated thiophene | Step 3 | SOCl₂, THF | LC-MS (m/z 489 [M+H]⁺) |
Table 2 : Bioactivity Data from Analogous Compounds
| Compound | Target IC₅₀ (nM) | Cell Model | Reference |
|---|---|---|---|
| WAY-324631 | 5-HT1A: 9.5 | HEK-293 | |
| N-(2-fluorophenethyl)piperidine | DHFR: 8.7 | MCF-7 | |
| 4-Fluorophenylpiperazine | σ1 Receptor: 12.3 | SH-SY5Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
